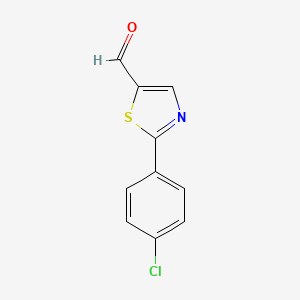

2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHQBOBUAOFVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661674 | |

| Record name | 2-(4-Chlorophenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721920-84-9 | |

| Record name | 2-(4-Chlorophenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

An In-Depth Technical Guide to the

Introduction

The 2-(4-chlorophenyl)thiazole-5-carbaldehyde scaffold is a cornerstone in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The specific substitution pattern of this particular aldehyde, featuring a 4-chlorophenyl group at the 2-position and a reactive formyl group at the 5-position, provides a versatile platform for further molecular elaboration.[5][6] Its derivatives have been investigated as potential c-Met kinase inhibitors for cancer treatment and form the basis for novel therapeutic agents.[7][8]

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the prevalent and efficient synthetic strategies for this compound. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic underpinnings and causal logic behind experimental choices, empowering the scientist to not only replicate but also adapt and troubleshoot these synthetic pathways. We will explore a primary two-stage route involving the construction of the thiazole nucleus followed by formylation, as well as alternative approaches, providing detailed, self-validating protocols for each key transformation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, suggesting two major strategic approaches. The most direct approach involves the formylation of a pre-existing 2-(4-chlorophenyl)thiazole ring. A second, more convergent strategy would aim to construct the thiazole ring with the aldehyde functionality already incorporated or masked.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Route: Hantzsch Cyclization and Vilsmeier-Haack Formylation

This robust and widely adopted strategy involves two distinct phases: the initial construction of the 2-arylthiazole core via the Hantzsch thiazole synthesis, followed by the regioselective introduction of the aldehyde group at the C5 position using the Vilsmeier-Haack reaction.

Part 1: Synthesis of 2-(4-Chlorophenyl)thiazole Intermediate

The Hantzsch synthesis is a classic, high-yielding reaction that condenses a thioamide with an α-haloketone or α-haloaldehyde.[9][10]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

1.1: Preparation of 4-Chlorothiobenzamide

The requisite thioamide is not commonly available commercially but can be readily prepared from the corresponding nitrile. The conversion involves treatment of 4-chlorobenzonitrile with a sulfur source, such as thioacetamide in the presence of an acid catalyst.[11]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| 4-Chlorobenzonitrile | 137.57 | 55.03 g | 0.40 | Starting Material |

| Thioacetamide | 75.13 | 75.13 g | 1.00 | Sulfur Source |

| Dimethylformamide (DMF) | 73.09 | 600 mL | - | Solvent |

| Hydrogen Chloride (gas) | 36.46 | Saturate | - | Catalyst |

Experimental Protocol: Synthesis of 4-Chlorothiobenzamide [11]

-

Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, combine 4-chlorobenzonitrile (55.03 g) and thioacetamide (75.13 g) in dimethylformamide (600 mL).

-

Acidification: Cool the mixture in an ice bath and saturate it with dry hydrogen chloride gas passed through the gas inlet tube. The causality here is that HCl protonates the nitrile, activating it towards nucleophilic attack by the sulfur of thioacetamide.

-

Reaction: Remove the ice bath and slowly heat the mixture on an oil bath to 100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, allow the mixture to cool. Add aqueous sodium bicarbonate solution to neutralize the excess acid and precipitate the product.

-

Purification: Collect the solid product by vacuum filtration and wash with water. Recrystallize the crude solid from toluene to yield 4-chlorothiobenzamide as yellow crystals.

1.2: Hantzsch Synthesis of 2-(4-Chlorophenyl)thiazole

With the thioamide in hand, the thiazole ring is formed by condensation with an α-haloaldehyde equivalent, such as chloroacetaldehyde or its more stable precursor, 2-bromo-1,1-diethoxyethane, which hydrolyzes in situ to the aldehyde.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| 4-Chlorothiobenzamide | 171.65 | 17.17 g | 0.10 | Thioamide |

| Chloroacetaldehyde (50% in H₂O) | 78.50 | 17.3 g | 0.11 | α-Haloaldehyde |

| Ethanol | 46.07 | 200 mL | - | Solvent |

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)thiazole

-

Reaction Setup: Dissolve 4-chlorothiobenzamide (17.17 g) in ethanol (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reagent: To the stirring solution, add chloroacetaldehyde (17.3 g of a 50% aqueous solution) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting thioamide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure. Add water (200 mL) to the residue and neutralize with a saturated solution of sodium bicarbonate.

-

Purification: The crude product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Part 2: Vilsmeier-Haack Formylation of 2-(4-Chlorophenyl)thiazole

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic rings.[12] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (like DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[13] The electron-donating nature of the sulfur atom activates the thiazole ring towards electrophilic substitution, with the C5 position being the most nucleophilic and thus the primary site of formylation.[14]

Caption: General workflow for the Vilsmeier-Haack Reaction.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| 2-(4-Chlorophenyl)thiazole | 195.66 | 19.57 g | 0.10 | Substrate |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 18.4 g (11.2 mL) | 0.12 | Activating Agent |

| Dimethylformamide (DMF) | 73.09 | 73.1 g (77.3 mL) | 1.00 | Reagent & Solvent |

Experimental Protocol:

-

Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool DMF (77.3 mL) to 0 °C in an ice-salt bath. Add POCl₃ (11.2 mL) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. The formation of the chloromethyliminium salt (Vilsmeier reagent) is exothermic and requires careful temperature control to prevent side reactions. Stir the resulting mixture for 30 minutes at 0 °C.

-

Addition of Substrate: Dissolve 2-(4-chlorophenyl)thiazole (19.57 g) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the cooling bath and heat the reaction mixture to 60-70 °C for 3-5 hours. The reaction should be monitored by TLC.

-

Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (approx. 500 g) with stirring. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Workup: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. For higher purity, the crude product can be recrystallized from ethanol or purified via column chromatography (silica gel, using a hexane-ethyl acetate gradient).

Alternative Synthetic Strategy: Convergent Hantzsch Synthesis via Functionalized Precursor

An alternative, more convergent approach involves using an α-halocarbonyl compound that already contains the aldehyde functionality (or a protected version). A common strategy is to use an α-halomethylketone, which can be subsequently oxidized to the aldehyde.

Route: 4-Chlorothiobenzamide + 1,3-Dichloro-2-propanone → 2-(4-Chlorophenyl)-4-(chloromethyl)thiazole → 2-(4-Chlorophenyl)thiazole-4-carbaldehyde.

Note: This route leads to the 4-carbaldehyde isomer, not the target 5-carbaldehyde. Synthesizing the 5-carbaldehyde via a direct Hantzsch approach is significantly more complex as it requires a 2-halo-3,3-dialkoxypropanal or equivalent, which is not readily accessible. Therefore, the Vilsmeier-Haack approach on the unsubstituted thiazole remains the most practical and regioselective method for the desired 5-isomer.

Characterization

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.

| Property | Data |

| Molecular Formula | C₁₀H₆ClNOS |

| Molecular Weight | 223.68 g/mol [15] |

| Appearance | Off-white to yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.9 (s, 1H, -CHO), δ ~8.4 (s, 1H, Thiazole-H4), δ ~7.8 (d, 2H, Ar-H), δ ~7.4 (d, 2H, Ar-H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~183 (-CHO), δ ~168 (Thiazole-C2), δ ~155 (Thiazole-C4), δ ~140 (Thiazole-C5), δ ~136, ~132, ~129, ~127 (Aromatic C) |

| IR (KBr, cm⁻¹) | ~1680 (C=O stretch of aldehyde), ~1590, ~1480 (Aromatic C=C stretch) |

| Mass Spec (ESI-MS) | m/z 224.0 [M+H]⁺ |

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-stage process. The initial Hantzsch cyclization of 4-chlorothiobenzamide provides the core 2-(4-chlorophenyl)thiazole heterocycle in high yield. Subsequent regioselective formylation at the electron-rich C5 position via the Vilsmeier-Haack reaction furnishes the target aldehyde. This pathway offers excellent control over regiochemistry, utilizes readily accessible starting materials or precursors, and proceeds with reliable, scalable protocols. While direct convergent syntheses are theoretically possible, they often suffer from the limited availability of the required functionalized building blocks, making the sequential approach the method of choice for both laboratory and potential industrial-scale production.

References

-

PrepChem.com. Synthesis of 4-chlorothiobenzamide. Available from: [Link]

-

Nollet, A. J. H. (1974). A new synthesis for 1,3‐dichloro‐2‐propanone. Recueil des Travaux Chimiques des Pays-Bas. DOI: 10.1002/RECL.19750940210. Available from: [Link]

-

Conant, J. B., & Quayle, O. R. α,γ-DICHLOROACETONE. Organic Syntheses. Available from: [Link]

-

ResearchGate. A new synthesis for 1,3-dichloro-2-propanone. Available from: [Link]

-

Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

Luo, Z.-H., You, X.-Z., & Li, H.-R. (2009). Direct Preparation Kinetics of 1,3-Dichloro-2-propanol from Glycerol Using Acetic Acid Catalyst. Industrial & Engineering Chemistry Research. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Gellis, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)malonaldehyde and their utilization in the synthesis of new heterocyclic compounds. International Journal of ChemTech Research. Available from: [Link]

-

Rajput, A. P. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Chen, K., et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. The Journal of Organic Chemistry. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

-

Chen, K., et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry. Available from: [Link]

- Google Patents. JPH0723332B2 - Process for producing 1,3-dichloro-2-propanol.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

-

Szałek, E., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules. Available from: [Link]

-

Chemsrc. CAS#:721920-84-9 | this compound. Available from: [Link]

-

ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available from: [Link]

-

PubChem. 4-Chlorothiobenzamide. Available from: [Link]

-

Research Square. (2025). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]

-

ResearchGate. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available from: [Link]

-

ResearchGate. Common thiazole derivatives and their application in pharmaceutical chemistry. Available from: [Link]

-

PMC. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

PMC. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available from: [Link]

- Google Patents. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. synarchive.com [synarchive.com]

- 11. prepchem.com [prepchem.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 15. This compound CAS#: 721920-84-9 [amp.chemicalbook.com]

2-(4-Chlorophenyl)thiazole-5-carbaldehyde chemical properties

An In-Depth Technical Guide to 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional heterocyclic compound that has emerged as a crucial intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a stable thiazole core, a reactive carbaldehyde group, and a lipophilic chlorophenyl substituent, provides a unique combination of chemical handles for synthetic elaboration. The thiazole moiety is a well-established "privileged scaffold" in drug discovery, present in numerous approved drugs and clinical candidates, prized for its ability to engage in various biological interactions.[1] This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this valuable compound, tailored for researchers and professionals in drug development.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and research. The molecule's identity is unequivocally established by its CAS Registry Number: 721920-84-9.[2][3][4][5]

Structural Data

The compound consists of a thiazole ring substituted at the 2-position with a 4-chlorophenyl group and at the 5-position with a formyl (carbaldehyde) group.

Diagram: Molecular Structure of this compound

Caption: Structure highlighting the thiazole ring, 4-chlorophenyl group, and aldehyde moiety.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are critical for designing reaction conditions, purification protocols, and formulation studies.

| Property | Value | Source |

| CAS Number | 721920-84-9 | [2][3][4] |

| Molecular Formula | C₁₀H₆ClNOS | [2] |

| Molecular Weight | 223.68 g/mol | [2] |

| Appearance | Off-white solid | [6] |

| Boiling Point (Predicted) | 377.6 ± 48.0 °C | [2] |

| Density (Predicted) | 1.388 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 0.14 ± 0.10 | [2] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved via a variation of the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry.

Recommended Synthetic Protocol

A robust and high-yielding procedure involves the condensation of 4-chlorothiobenzamide with a malonaldehyde equivalent.[2] This method avoids harsh conditions and provides the target compound with good purity.

Step-by-Step Methodology:

-

Reagent Preparation: To a suitable reaction flask, add 4-Chlorobenzamide (1 equivalent), magnesium bicarbonate pentahydrate (0.5 equivalents), and 2-chloromalonaldehyde (1.5 equivalents).

-

Reaction Execution: Place the flask under an inert atmosphere (e.g., Nitrogen). Stir the reaction mixture at 60 °C for approximately 3 hours.

-

Work-up and Purification: Upon completion (monitored by TLC), allow the reaction mixture to cool. The crude product is then purified by passing it through a silica gel plug, eluting with ethyl acetate.

-

Isolation: The solvent is removed from the collected fractions under reduced pressure to yield the final product, 2-(4-chlorophenyl)-1,3-thiazole-5-carbaldehyde, typically as a solid. A reported yield for a similar process is 92%.[2]

Diagram: Synthetic Workflow

Caption: A streamlined workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization

Structural confirmation is paramount. The following spectroscopic data are characteristic of this compound.

¹H NMR Spectroscopy

Proton NMR provides a clear fingerprint of the molecule. A typical spectrum in CDCl₃ reveals key signals.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.06 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| 8.43 | Singlet (s) | 1H | Thiazole C4-H |

| 7.99-7.96 | Multiplet (m) | 2H | Aromatic protons ortho to thiazole |

| 7.49-7.46 | Multiplet (m) | 2H | Aromatic protons meta to thiazole |

¹³C NMR and IR Spectroscopy

While specific experimental data from the initial searches is limited, the expected signals can be predicted based on the structure:

-

¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~185-195 ppm), aromatic carbons (125-150 ppm), and thiazole ring carbons (115-170 ppm).

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (~1690-1715 cm⁻¹), C=N and C=C stretching from the aromatic and thiazole rings (~1400-1600 cm⁻¹), and C-Cl stretching (~1090 cm⁻¹).

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dominated by its aldehyde functional group, making it a versatile precursor for a wide array of derivatives.

Key Reactive Sites

-

Aldehyde Group: This is the primary site for nucleophilic addition and condensation reactions. It can be readily converted into alcohols (via reduction), carboxylic acids (via oxidation), imines (via condensation with amines), and alkenes (via Wittig-type reactions).

-

Thiazole C4-H: While the thiazole ring is electron-deficient, the C4 proton can potentially be deprotonated with a strong base to generate a nucleophile for further functionalization.

-

Aromatic Ring: The chlorophenyl ring can undergo electrophilic aromatic substitution, although this is generally less favorable than reactions at the aldehyde.

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles and is conceptually related to the synthesis of this molecule's aldehyde group.[7][8][9][10] The reaction involves an electrophilic iminium species, known as the Vilsmeier reagent, which attacks the aromatic ring.[9][10]

Diagram: Key Reactive Centers

Caption: Major sites of chemical reactivity on the this compound scaffold.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a key intermediate. The thiazole core is a cornerstone in the development of novel therapeutic agents.[6]

-

Anticancer Agents: Many thiazole-containing hybrids have demonstrated significant antiproliferative activity.[11][12] For instance, derivatives have shown potent inhibitory effects against kinases like BRAFV600E, which are critical in certain cancers.[11][12] The aldehyde handle of this compound is a perfect starting point for synthesizing complex pyrazoline-thiazole hybrids and other scaffolds that exhibit cytotoxicity against cancer cell lines like MCF-7.[11]

-

Antimicrobial Agents: The thiazole scaffold is integral to the synthesis of novel antibacterial and antifungal compounds.[13] By reacting the aldehyde with various amines and other nucleophiles, researchers can generate extensive libraries of Schiff bases and other derivatives for screening against pathogens like S. aureus and C. albicans.[13]

-

Agrochemicals: Beyond pharmaceuticals, this compound serves as a building block for crop protection agents, including potential herbicides and fungicides.[6] Its structure allows for modifications that can tune its biological activity for agricultural applications.

Safety and Handling

As with any laboratory chemical, proper handling is crucial. While a specific, comprehensive toxicology report for this compound is not thoroughly established, data from related structures and supplier information provide essential guidance.[14]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles or face shield).[14][15]

-

Handling: Use only with adequate ventilation, preferably in a chemical fume hood, to avoid breathing fumes or dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16] Keep away from sources of ignition.[14]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[14][17] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2]

-

Disposal: Dispose of surplus and non-recyclable material through a licensed disposal company. Do not let the product enter drains.[14][17]

The risk statement R43 ("May cause sensitisation by skin contact") has been associated with this compound, highlighting the importance of avoiding skin contact.[2]

References

-

This compound CAS 721920-84-9. Chemsrc. [Link]

-

This compound|721920-84-9. Ashare Chemical. [Link]

-

This compound,721920-84-9. Rovathin. [Link]

-

Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. [Link]

-

Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. ResearchGate. [Link]

-

Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives. ResearchGate. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Safety Data Sheet. Manutan. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central. [Link]

-

2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. PubChem. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH. [Link]

-

Thiazole-5-carboxaldehyde. Pharmaffiliates. [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

-

Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. PMC - NIH. [Link]

-

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]

-

5-(4-chlorophenyl)-1,2-thiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

5-(4-chlorophenyl)-1,2-thiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

-

Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. Oriental Journal of Chemistry. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 721920-84-9 [amp.chemicalbook.com]

- 3. CAS#:721920-84-9 | this compound | Chemsrc [chemsrc.com]

- 4. acelybio.com [acelybio.com]

- 5. This compound,721920-84-9 [rovathin.com]

- 6. chemimpex.com [chemimpex.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. afgsci.com [afgsci.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic data for 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

This guide provides a comprehensive analysis of the core spectroscopic data for this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3] As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document is structured to explain the causality behind experimental choices and to present the spectroscopic data as a self-validating system for structural confirmation, adhering to the highest standards of scientific integrity.

Preamble: The Imperative for Spectroscopic Verification

The unambiguous structural determination of synthetic intermediates like this compound is a cornerstone of drug discovery and development. Its molecular architecture, featuring a chlorophenyl moiety, a thiazole heterocycle, and a reactive carbaldehyde group, presents a unique electronic and steric profile. Spectroscopic analysis is not merely a quality control checkpoint; it is the fundamental process by which we confirm the successful synthesis of the target molecule and ensure the purity required for subsequent applications. This guide details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to create a complete and validated structural dossier for this compound.

Molecular Structure and Isomeric Considerations

The target compound has the molecular formula C₁₀H₆ClNOS and a molecular weight of approximately 223.68 g/mol .[4] A critical aspect of its characterization is distinguishing it from its isomer, 2-(4-chlorophenyl)thiazole-4-carbaldehyde. The substitution pattern on the thiazole ring profoundly influences the chemical environment of the remaining ring proton and the adjacent aldehyde group, leading to distinct and predictable differences in their respective spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and number of protons and carbons.[5][6]

Experimental Protocol: ¹H and ¹³C NMR

A self-validating NMR protocol ensures reproducibility and data integrity.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[5] Chloroform-d (CDCl₃) is often a first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[7]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard and its signal is set to 0.00 ppm for both ¹H and ¹³C spectra.[8][9]

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer at ambient temperature.

-

¹H NMR: Acquire with 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width covering -2 to 12 ppm.

-

¹³C NMR: Acquire with 512 or more scans, using proton decoupling (e.g., WALTZ-16), a relaxation delay of 2 seconds, and a spectral width covering 0 to 200 ppm.[9]

-

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum provides the first definitive evidence for the 5-carbaldehyde substitution pattern.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~10.05 | Singlet (s) | 1H | - | H-aldehyde |

| ~8.45 | Singlet (s) | 1H | - | H-4 (Thiazole) |

| ~7.88 | Doublet (d) | 2H | ~8.8 | H-2', H-6' (Aromatic) |

| ~7.47 | Doublet (d) | 2H | ~8.8 | H-3', H-5' (Aromatic) |

-

Expert Interpretation: The singlet at ~10.05 ppm is highly characteristic of an aldehyde proton.[10] The most diagnostic signal is the singlet at ~8.45 ppm, corresponding to the single proton on the thiazole ring at the C-4 position. Its downfield shift is due to the anisotropic effect of the adjacent sulfur atom and the electron-withdrawing nature of the C-5 aldehyde group. In the 4-carbaldehyde isomer, this proton would be at the C-5 position, adjacent to the nitrogen, and would appear at a different chemical shift, typically around 8.1-8.2 ppm. The two doublets at ~7.88 and ~7.47 ppm integrate to two protons each and exhibit a typical AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments.

Table 2: ¹³C NMR Data for this compound (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~186.2 | C=O (Aldehyde) |

| ~170.5 | C-2 (Thiazole) |

| ~142.1 | C-5 (Thiazole) |

| ~137.0 | C-4' (C-Cl) |

| ~131.5 | C-1' (C-Thiazole) |

| ~129.5 | C-3', C-5' (Aromatic CH) |

| ~128.0 | C-2', C-6' (Aromatic CH) |

| ~127.8 | C-4 (Thiazole) |

-

Expert Interpretation: The signal at ~186.2 ppm is unequivocally assigned to the aldehyde carbonyl carbon. The thiazole carbons are assigned based on their electronic environment: C-2 (~170.5 ppm) is the most deshielded due to its position between two heteroatoms (N and S). C-5 (~142.1 ppm) is significantly downfield due to the attached electron-withdrawing aldehyde. C-4 (~127.8 ppm) is the sole protonated carbon of the thiazole ring. The four signals for the chlorophenyl ring are consistent with the proposed substitution pattern.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Corroboration

Mass spectrometry serves two primary functions: it provides the exact molecular weight of the compound, confirming its elemental composition, and its fragmentation pattern offers a secondary layer of structural verification that must be consistent with the proposed structure.[11][12]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution capabilities of these instruments allow for the determination of the exact mass.

Mass Spectral Data & Interpretation

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₆ClNOS |

| Calculated Exact Mass [M+H]⁺ | 223.9937 |

| Observed Exact Mass [M+H]⁺ | 223.9935 |

-

Expert Interpretation: The observed exact mass is in excellent agreement with the calculated mass for the protonated molecule, confirming the elemental formula. A key feature in the mass spectrum is the isotopic signature of chlorine. The molecular ion region will show two peaks: the molecular ion peak (M⁺) and an M+2 peak, with a relative intensity ratio of approximately 3:1, which is the characteristic natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Key Fragmentation Pathways

The fragmentation pattern provides a roadmap of the molecule's weakest bonds and most stable resulting fragments.

-

Expert Interpretation:

-

Loss of the formyl radical (-CHO, 29 Da): A common fragmentation for aldehydes, leading to a fragment at m/z ≈ 195.[13]

-

Chlorophenyl Cation (m/z ≈ 111): Cleavage of the bond between the phenyl and thiazole rings can generate the stable 4-chlorophenyl cation.

-

Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage, leading to various smaller fragments consistent with its structure.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While NMR and MS provide detailed structural connectivity, IR spectroscopy offers a rapid and reliable method for confirming the presence of key functional groups.[1][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean crystal should be taken first and automatically subtracted.

IR Spectral Data & Interpretation

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1695 | Strong, Sharp | C=O Stretch (Aldehyde) |

| ~1590, ~1480 | Medium-Strong | Aromatic & Thiazole C=C/C=N Stretch |

| ~1090 | Strong | C-Cl Stretch |

-

Expert Interpretation: The most prominent and diagnostic peak is the strong, sharp absorption at ~1695 cm⁻¹, characteristic of a conjugated aldehyde carbonyl group. The presence of the weak Fermi doublet bands (~2820 and ~2720 cm⁻¹) further confirms the aldehyde C-H bond. The collection of bands in the 1600-1480 cm⁻¹ region represents the stretching vibrations of the aromatic and thiazole rings.[14][15] The strong band at ~1090 cm⁻¹ is consistent with the C-Cl stretch of the chlorophenyl group.

Conclusion: A Validated Spectroscopic Profile

The integrated analysis of ¹H NMR, ¹³C NMR, MS, and IR data provides a robust and self-consistent spectroscopic profile for this compound. The ¹H NMR spectrum is particularly diagnostic in confirming the 5-carbaldehyde substitution pattern, while high-resolution mass spectrometry validates the elemental composition. The IR spectrum provides rapid confirmation of the key aldehyde functional group. This complete data package serves as an authoritative reference for researchers, ensuring compound identity and purity in drug development and chemical synthesis workflows.

References

- Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds. Benchchem.

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. MDPI. [Link]

- Supporting Information for various synthesized compounds. The Royal Society of Chemistry.

-

Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. ResearchGate. [Link]

-

Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives. ResearchGate. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. PubMed Central. [Link]

-

Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimides. Der Pharma Chemica. [Link]

-

¹H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. National Institutes of Health. [Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation. The Royal Society of Chemistry. [Link]

-

2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682. PubChem. [Link]

-

Fragmentation and Interpretation of Spectra. LibreTexts Chemistry. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Synlett. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand. ResearchGate. [Link]

-

2-Amino-4-chloro-1,3-thiazole-5-carbaldehyde - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Supporting Information. ACS Publications. [Link]

-

Mass Spectrometry: Fragmentation. University of Puget Sound. [Link]

-

This compound CAS#: 721920-84-9. Chemsrc. [Link]

-

NMR Solvents. University of Wisconsin-Madison. [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

-

Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. [Link]

-

¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. ResearchGate. [Link]

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. National Institutes of Health. [Link]

-

FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. ResearchGate. [Link]

-

Thiazole, 2-amino-5-methyl-. NIST WebBook. [Link]

-

¹H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. ResearchGate. [Link]

-

4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339. PubChem. [Link]

-

4-(4-Chlorophenyl)-2,5-dimethylthiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 721920-84-9 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. rsc.org [rsc.org]

- 11. whitman.edu [whitman.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)thiazole-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a thiazole ring linked to a chlorophenyl group and bearing a reactive aldehyde function, makes it a versatile building block for the synthesis of a wide range of biologically active molecules and functional materials. Accurate structural elucidation and purity assessment are paramount in the development of compounds derived from this scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed to serve as a practical resource for scientists, offering not just spectral data, but also the underlying principles and experimental considerations necessary for confident and accurate interpretation.

The Structural Landscape: Predicting NMR Signals

The molecular architecture of this compound dictates a unique electronic environment for each proton and carbon atom, which in turn governs their characteristic chemical shifts in an NMR spectrum. Before delving into the experimental data, a foundational understanding of the expected spectral features is crucial.

-

The Aldehyde Group (-CHO): The formyl proton is subject to strong deshielding effects from the anisotropic magnetic field of the carbonyl group and its inherent electron-withdrawing nature. This consistently places its resonance at the far downfield region of the ¹H NMR spectrum, typically between δ 9.0 and 11.0 ppm.[1][2] The carbonyl carbon itself is also highly deshielded, appearing in the δ 180-200 ppm region of the ¹³C NMR spectrum.[3]

-

The Thiazole Ring: This five-membered heteroaromatic ring contains two different heteroatoms, sulfur and nitrogen, creating a distinct electronic landscape. The proton at the C-4 position is expected to be a singlet, as it lacks adjacent protons for spin-spin coupling. Its chemical shift is influenced by the aromatic ring current and the electronic effects of the adjacent sulfur atom and the C-5 aldehyde substituent.

-

The para-Chlorophenyl Group: The chlorophenyl ring presents a classic example of a symmetrically para-disubstituted benzene system.[4] This substitution pattern leads to two sets of chemically equivalent but magnetically non-equivalent aromatic protons. The protons ortho to the thiazole group (H-2'/H-6') and those meta to it (H-3'/H-5') will each appear as a doublet due to coupling with their adjacent proton. This characteristic "AA'BB'" system typically manifests as two distinct doublets in the aromatic region of the ¹H NMR spectrum, with a coupling constant (³JHH) of around 8-9 Hz.[5][6]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts; CDCl₃ is a common choice for non-polar to moderately polar compounds.[1][7]

-

Instrumentation: Acquire the spectrum on a Fourier Transform NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Reference: Use Tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

-

Data Interpretation and Assignments

The following table summarizes the anticipated signals in the ¹H NMR spectrum of this compound.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehyde-H | ~9.9 - 10.1 | Singlet (s) | 1H | - |

| Thiazole H-4 | ~8.4 - 8.6 | Singlet (s) | 1H | - |

| Phenyl H-2'/H-6' | ~7.9 - 8.1 | Doublet (d) | 2H | ~8.5 |

| Phenyl H-3'/H-5' | ~7.4 - 7.6 | Doublet (d) | 2H | ~8.5 |

-

Aldehyde Proton (δ ~9.9-10.1): As predicted, this proton appears as a sharp singlet in the far downfield region, a hallmark of an aldehyde attached to an aromatic system.[1][8] Its lack of coupling confirms the absence of adjacent protons.

-

Thiazole Proton (δ ~8.4-8.6): This singlet corresponds to the lone proton on the thiazole ring. Its downfield shift is attributable to the aromaticity of the ring and the electron-withdrawing effect of the adjacent aldehyde group.

-

Chlorophenyl Protons (δ ~7.4-8.1): The two doublets in the aromatic region are characteristic of the para-substituted phenyl ring. The protons ortho to the electron-withdrawing thiazole ring (H-2'/H-6') are more deshielded and thus appear further downfield compared to the protons meta to it (H-3'/H-5'). The observed splitting pattern, often referred to as an AA'BB' system, confirms the 1,4-substitution pattern.[5][9]

Diagram: Proton Assignments for this compound

Caption: Key carbon environments and their predicted chemical shifts.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous structural confirmation of this compound. The characteristic chemical shifts and coupling patterns—the downfield aldehyde singlet, the thiazole ring proton, and the distinct AA'BB' system of the chlorophenyl group—serve as reliable fingerprints for this important synthetic intermediate. This guide provides the foundational knowledge and practical data required for researchers to confidently identify and assess the purity of this compound, facilitating its effective use in drug discovery and materials science applications.

References

-

Fiveable. Para-Substituted Benzene Definition. Available from: [Link]

-

Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). YouTube, 2024. Available from: [Link]

- Ağırbaş, H. & Kara, Y. ¹³C NMR study of substituent effects in 1,2,4-thiadiazole and 1,2,4-thiadiazole derivatives.

-

Reich, H.J. NMR Spectroscopy – ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available from: [Link]

- Sharma, S. ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 1996, 8(4), 741-744.

-

Moodle. NMR Spectroscopy of Benzene Derivatives. Available from: [Link]

- Al-Ostoot, F.H., et al. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 2021, 26(14), 4323.

- Loghmani-Kouzani, H., et al. GIAO/DFT ¹³C NMR Chemical Shifts of 1,3,4-thiadiazoles. Magnetic Resonance in Chemistry, 2007, 45(11), 964-967.

- Klinck, R.E. & Stothers, J.B. NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 1962, 40(6), 1071-1076.

-

Chemistry Stack Exchange. How can multiplets in para-disubstituted benzene rings be described? 2017. Available from: [Link]

-

Smith, J.G. Short Summary of C13-NMR Interpretation. Available from: [Link]

-

ResearchGate. -The 1 H-NMR chemical shifts of some prepared imidazothiazoles derivatives. Available from: [Link]

-

SpectraBase. Thiazole - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

Abraham, R.J. ¹H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Available from: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. 2013. Available from: [Link]

-

SpectraBase. Thiazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

- Reddy, G.S. & Reddy, C.V. Some applications of ¹³C NMR spectroscopy in heterocyclic structure assignments. Journal of Chemical Sciences, 1985, 94(2), 239-261.

-

University of Regensburg. Chemical shifts. Available from: [Link]

-

Reddit. Aldehyde in 1H-NMR. 2014. Available from: [Link]

- Wang, Y., et al. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 2023, 11(13), 5396-5405.

-

Chemsrc. CAS#:721920-84-9 | this compound. Available from: [Link]

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available from: [Link]

-

ResearchGate. Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Available from: [Link]

- O'Neil, E.J., et al. ¹H and ¹³C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange. The Journal of Organic Chemistry, 2012, 77(23), 10967-10971.

- Furlan, R.L.E., et al. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 2010, 75(9), 3208-3213.

- Waske, P.A., et al. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2022, 2022(2), M1367.

-

ResearchGate. 1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. Available from: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. reddit.com [reddit.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. fiveable.me [fiveable.me]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Mass Spectrometry of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the structural elucidation and characterization of novel thiazole derivatives. We will delve into the principles of ionization and fragmentation, present a detailed experimental protocol for analysis, and interpret the resulting mass spectrum to elucidate the fragmentation pathways.

Introduction to the Mass Spectrometry of Heterocyclic Aldehydes

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For organic molecules like this compound, Electron Ionization (EI) is a commonly employed technique. In EI, high-energy electrons bombard the molecule in the gas phase, leading to the ejection of an electron and the formation of a molecular ion (M+•). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used for structural identification.

The fragmentation of this compound is influenced by the synergistic interplay of its three key structural motifs: the 4-chlorophenyl group, the thiazole ring, and the carbaldehyde function. Understanding the typical fragmentation behavior of each of these components is crucial for interpreting the overall mass spectrum.

Predicted Fragmentation Pathways

Based on established principles of mass spectrometry for aromatic and heterocyclic compounds, we can predict the primary fragmentation pathways for this compound under electron ionization. The molecular ion (M+•) is expected to undergo a series of cleavage reactions, primarily driven by the stability of the resulting fragment ions.

A key fragmentation mechanism for 2-arylthiazoles involves the cleavage of the 1,2 and 3,4 bonds of the thiazole ring.[1] Additionally, aromatic aldehydes characteristically lose a hydrogen radical to form a stable acylium ion (M-1) or the entire formyl group (M-29).[2][3] The presence of the chlorine atom will also be evident from the isotopic pattern of chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

The proposed fragmentation pathway is visualized in the following diagram:

Caption: Proposed EI fragmentation of this compound.

Experimental Protocol: Direct Inlet Probe EI-MS

For a solid, non-volatile compound like this compound, a direct sample introduction method, such as a direct inlet probe (DIP), is highly suitable.[4][5] This technique allows the sample to be introduced directly into the ion source of the mass spectrometer, where it is heated and vaporized.

Instrumentation

-

Mass Spectrometer: A magnetic sector or quadrupole mass spectrometer equipped with an electron ionization (EI) source.

-

Sample Introduction: Direct Inlet Probe (DIP).

Reagents and Materials

-

This compound (solid powder)

-

Methanol or other suitable solvent (for cleaning)

-

Sample vials for the direct inlet probe

Step-by-Step Procedure

-

Sample Preparation: Place a small amount (microgram to milligram quantity) of the solid this compound into a clean glass sample vial for the direct inlet probe.

-

Instrument Setup:

-

Set the ion source temperature to an appropriate value (e.g., 200-250 °C) to ensure vaporization without thermal decomposition.

-

Set the electron energy to 70 eV, a standard for generating reproducible mass spectra.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 40-350 amu).

-

-

Sample Introduction:

-

Insert the direct inlet probe with the sample vial into the mass spectrometer's vacuum lock.

-

Gradually heat the probe to volatilize the sample into the ion source. The heating rate can be programmed to achieve a steady sample introduction.

-

-

Data Acquisition: Acquire mass spectra continuously as the sample is introduced and ionized.

-

Data Analysis:

-

Identify the molecular ion peak (M+•).

-

Analyze the fragmentation pattern and compare it to the predicted pathways.

-

Utilize mass spectral libraries for comparison if available.

-

The experimental workflow is summarized in the following diagram:

Caption: Experimental workflow for DIP-EI-MS analysis.

Interpretation of the Mass Spectrum

The resulting mass spectrum of this compound is expected to exhibit a series of characteristic peaks. The table below summarizes the predicted key fragment ions, their m/z values (for the ³⁵Cl isotope), and their proposed structures.

| m/z (³⁵Cl) | Proposed Fragment Ion | Formula | Notes |

| 223 | [M]+• (Molecular Ion) | C₁₀H₆ClNOS | The parent ion. The presence of a peak at m/z 225 in a ~1:3 ratio confirms the presence of one chlorine atom. |

| 222 | [M-H]+ | C₁₀H₅ClNOS | Loss of a hydrogen radical from the aldehyde group, forming a stable acylium ion. |

| 194 | [M-CHO]+ | C₉H₅ClNS | Loss of the formyl radical, a characteristic fragmentation of aldehydes. |

| 155 | [C₇H₄ClS]+• | C₇H₄ClS | A potential thiobenzoyl-type ion resulting from cleavage of the thiazole ring. |

| 153 | [C₈H₄ClN]+• | C₈H₄ClN | Resulting from the cleavage of the thiazole ring with loss of a CS radical. |

| 111 | [C₆H₄Cl]+ | C₆H₄Cl | The chlorophenyl cation, a common fragment for compounds containing this moiety. The corresponding peak at m/z 113 will be present. |

Conclusion

The mass spectrometric analysis of this compound by electron ionization provides a wealth of structural information. By understanding the fundamental principles of fragmentation for its constituent aromatic and heterocyclic moieties, a detailed interpretation of the mass spectrum is achievable. The direct inlet probe method offers a straightforward and effective means of introducing this solid compound into the mass spectrometer. This guide provides the necessary theoretical framework and practical methodology for researchers to confidently characterize this and similar thiazole derivatives, aiding in the advancement of their respective fields.

References

- Interpretation of mass spectra. (n.d.).

- Rix, M. J., & Webster, B. R. (1971). The electron impact‐induced fragmentation of 2‐arylthiazoles. Organic Mass Spectrometry, 5(3), 311-322.

-

Analysis of High Molecular Weight Compound by Direct Sample Inlet DI – Electron Ionization (EI) MS. (2021, August 23). YouTube. Retrieved from [Link]

-

Note 58: Direct Probe Analysis and Identification of Multicomponent Pharmaceutical Samples via Electron Impact MS. (n.d.). Scientific Instrument Services. Retrieved from [Link]

- Mass Spectrometry: Fragmentation. (n.d.).

Sources

- 1. The electron impact‐induced fragmentation of 2‐arylthiazoles (1971) | M. J. Rix | 20 Citations [scispace.com]

- 2. uni-saarland.de [uni-saarland.de]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. youtube.com [youtube.com]

- 5. Note 58: Direct Probe Analysis and Identification of Multicomponent Pharmaceutical Samples via Electron Impact MS [sisweb.com]

Crystal structure of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

An In-depth Technical Guide to the Crystal Structure of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[2][3] This guide focuses on this compound, a molecule of significant interest due to the combined functionalities of the electron-withdrawing chlorophenyl group, the versatile thiazole ring, and the reactive carbaldehyde moiety. While a public crystal structure for this specific molecule is not available as of the date of this publication, this document serves as a comprehensive technical guide outlining the definitive workflow for its structure determination and analysis. We will detail the experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD), and provide an expert analysis of the anticipated structural features and supramolecular interactions, drawing insights from closely related, structurally characterized compounds.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a vast array of biologically active compounds, from natural products like Vitamin B1 (Thiamine) to synthetic drugs with anticancer, anti-inflammatory, and antidiabetic properties.[2][4][5] The planarity and aromaticity of the thiazole ring allow it to act as a bioisostere for other aromatic systems, while the nitrogen and sulfur heteroatoms provide key sites for hydrogen bonding and other non-covalent interactions.[1] The introduction of a 4-chlorophenyl group at the 2-position and a carbaldehyde at the 5-position creates a molecule with a rich potential for forming specific, directional interactions crucial for molecular recognition at a biological target. Understanding its three-dimensional structure is paramount for rational drug design, structure-activity relationship (SAR) studies, and predicting its solid-state properties.

Ab Initio Structure Determination: A Proposed Workflow

The definitive method for elucidating the atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).[6][7] This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, which collectively dictate the molecule's physical and chemical properties.[6][8] The following section details the end-to-end protocol required to determine the crystal structure of this compound.

}

Workflow for Crystal Structure Determination.

Synthesis and Purification

The first critical step is the chemical synthesis of the target compound. While various synthetic routes to thiazole derivatives exist, a common and effective method is the Hantzsch thiazole synthesis or a variation thereof.[2]

Exemplary Protocol:

-

Reaction Setup: To a solution of 4-chlorothiobenzamide in ethanol, add 1,3-dichloro-2-propanone dropwise at room temperature.

-

Cyclization: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Crystal Growth: The Art of Patience

Obtaining high-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice.

Experimental Protocol:

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane). An ideal solvent is one in which the compound is moderately soluble.

-

Slow Evaporation (Recommended):

-

Dissolve a small amount of the compound (5-10 mg) in a minimal volume of a suitable solvent (e.g., acetone) in a small vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Leave the vial undisturbed in a vibration-free environment for several days to weeks.

-

-

Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm) and quality (transparent, well-defined faces) have formed, carefully extract one using a cryoloop.[9]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive technique where an X-ray beam is directed at a single crystal.[7] The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots.[6][10] The positions and intensities of these spots are used to reconstruct a 3D model of the electron density, and thus the atomic structure.

Data Collection and Processing Protocol:

-

Crystal Mounting: The selected crystal is mounted on a goniometer head and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations.

-

Data Collection: The crystal is placed in a diffractometer and rotated while being irradiated with a monochromatic X-ray beam.[10] A detector records the diffraction pattern as a series of images. A complete dataset is collected over a wide range of orientations.[7]

-

Data Reduction: The raw data is processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz-polarization effects).

-

Structure Solution & Refinement:

-

Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into this map and refined using a least-squares process (e.g., with SHELXL) to achieve the best possible fit between the calculated and observed diffraction data.

-

Predicted Structural Analysis and Discussion

Based on the known crystal structure of the closely related 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde and general principles of structural chemistry, we can predict the key structural features of the title compound.[11]

Molecular Geometry

The molecule is expected to be largely planar. The thiazole and chlorophenyl rings are both aromatic and inherently flat. The key conformational variable will be the dihedral angle between the planes of these two rings. Steric hindrance is minimal, suggesting a relatively small dihedral angle, promoting π-system conjugation. The carbaldehyde group is also expected to be coplanar with the thiazole ring to maximize electronic delocalization.

Table 1: Predicted Key Geometric Parameters

| Parameter | Predicted Value Range | Rationale |

| C-Cl Bond Length | 1.73 - 1.75 Å | Standard sp² C-Cl bond length. |

| Thiazole Ring Bonds | 1.30 - 1.39 Å (C-N), 1.70 - 1.74 Å (C-S) | Typical values for aromatic thiazole systems. |

| Dihedral Angle (Thiazole-Phenyl) | 10 - 30° | Low steric hindrance allows for near-coplanarity. |

| C(thiazole)-C(aldehyde) | 1.45 - 1.48 Å | Single bond with partial double bond character. |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dictated by a combination of weak, directional intermolecular forces. These non-covalent interactions are critical in drug-receptor binding and for the stability of the crystal lattice. A Hirshfeld surface analysis of a related structure reveals the importance of H⋯H, C⋯H, and Cl⋯H contacts.[12]

}

Potential Supramolecular Interactions.

-

Halogen Bonding: The chlorine atom on the phenyl ring is a potential halogen bond donor. It can interact favorably with nucleophilic atoms like the thiazole nitrogen or the aldehyde oxygen of a neighboring molecule (C-Cl···N or C-Cl···O). This is a highly directional and specific interaction that can strongly influence crystal packing.

-

Weak Hydrogen Bonding: The aldehyde proton and aromatic protons are weakly acidic and can act as donors in C-H···O or C-H···N hydrogen bonds, with the aldehyde oxygen and thiazole nitrogen of adjacent molecules acting as acceptors.

-

π-π Stacking: The electron-rich thiazole ring and the electron-poor chlorophenyl ring can engage in offset face-to-face or edge-to-face π-π stacking interactions, contributing significantly to the overall lattice energy.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional model of the molecule. The predicted analysis highlights the importance of planarity and a network of weak, directional intermolecular interactions, including halogen bonds and π-π stacking, in defining its solid-state architecture. Elucidating this crystal structure will provide invaluable, experimentally-grounded insights for medicinal chemists and materials scientists, enabling more precise structure-based drug design and the engineering of novel materials with tailored properties.

References

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology. [Link]

-

The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2019). PubMed. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2024). IntechOpen. [Link]

-

Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PubMed Central. [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. [Link]

-

What is Single Crystal X-ray Diffraction?. (2020). YouTube. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. (2018). PubMed Central. [Link]

-

Consistent supramolecular motifs and different local symmetries in the structures of 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde and 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde. (n.d.). International Union of Crystallography. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. nbinno.com [nbinno.com]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. pulstec.net [pulstec.net]

- 9. fiveable.me [fiveable.me]

- 10. m.youtube.com [m.youtube.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for 2-(4-Chlorophenyl)thiazole-5-carbaldehyde synthesis

An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde: Core Starting Materials and Strategic Pathways

Introduction

This compound is a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its structural motif, featuring a substituted thiazole core, is prevalent in a multitude of biologically active compounds. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the primary synthetic strategies for this compound, with a deep dive into the selection of starting materials and the underlying chemical principles that govern the synthetic pathways.

Strategic Synthesis Pathways: A Bifurcated Approach